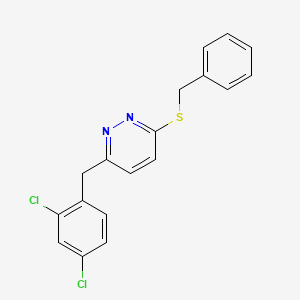

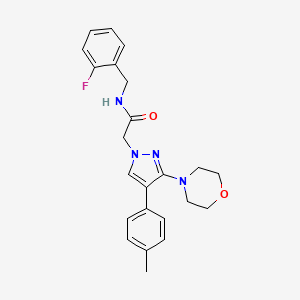

N-(2-fluorobenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-fluorobenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FMTPA and is a member of the pyrazole family of compounds.

Mecanismo De Acción

FMTPA acts as a selective inhibitor of PRK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, leading to a reduction in PRK2 activity. This inhibition of PRK2 has been shown to affect neuronal development and synaptic plasticity.

Biochemical and Physiological Effects:

The inhibition of PRK2 by FMTPA has been shown to affect the morphology and function of neurons. Specifically, it has been found to reduce dendritic complexity and spine density in hippocampal neurons. Additionally, FMTPA has been shown to impair long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

FMTPA offers several advantages for use in lab experiments. It is a selective inhibitor of PRK2, which allows for the specific targeting of this kinase without affecting other related kinases. Additionally, FMTPA has been shown to be stable and soluble, making it easy to work with in lab settings.

However, there are also limitations to the use of FMTPA in lab experiments. Its effects on dendritic morphology and LTP are relatively mild, which may limit its usefulness in certain types of experiments. Additionally, the specificity of FMTPA for PRK2 has not been fully characterized, which may lead to off-target effects.

Direcciones Futuras

There are several future directions for research on FMTPA. One area of interest is the role of PRK2 in neurological disorders such as Alzheimer's disease and schizophrenia. FMTPA may be a useful tool for investigating the contribution of PRK2 to these disorders.

Another area of interest is the development of more potent and specific inhibitors of PRK2. This could be achieved through the modification of the FMTPA structure or the development of new compounds based on its structure.

Conclusion:

In conclusion, FMTPA is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It acts as a selective inhibitor of PRK2, affecting neuronal development and synaptic plasticity. While FMTPA offers several advantages for use in lab experiments, there are also limitations to its usefulness. Future research may focus on the role of PRK2 in neurological disorders and the development of more potent and specific inhibitors of this kinase.

Métodos De Síntesis

The synthesis of FMTPA involves the reaction of 2-fluorobenzylamine with 3-morpholino-4-(p-tolyl)-1H-pyrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure FMTPA.

Aplicaciones Científicas De Investigación

FMTPA has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the protein kinase C-related kinase 2 (PRK2), which is involved in the regulation of neuronal development and synaptic plasticity. This makes FMTPA a useful tool for studying the role of PRK2 in these processes.

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O2/c1-17-6-8-18(9-7-17)20-15-28(26-23(20)27-10-12-30-13-11-27)16-22(29)25-14-19-4-2-3-5-21(19)24/h2-9,15H,10-14,16H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKCJSZETXGFQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NCC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)

![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)

![[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2395545.png)